6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid
CAS No.:
Cat. No.: VC15954825
Molecular Formula: C10H14N4O2
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N4O2 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 6-(1,4-diazepan-1-yl)pyridazine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H14N4O2/c15-10(16)8-6-9(13-12-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2,(H,15,16) |
| Standard InChI Key | BEEIYDFGOLLBFD-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCN(C1)C2=NN=CC(=C2)C(=O)O |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid (C₁₀H₁₄N₄O₂) features a pyridazine ring substituted at the 6-position with a 1,4-diazepane moiety and at the 4-position with a carboxylic acid group . The diazepane ring introduces conformational flexibility, enabling interactions with biological targets through adaptive hydrogen bonding and π-stacking. The IUPAC name—6-(1,4-diazepan-1-yl)pyridazine-4-carboxylic acid—reflects its systematic orientation, while its SMILES string (C1CNCCN(C1)C2=NN=CC(=C2)C(=O)O) encodes the connectivity of its heterocyclic systems .
Physicochemical Profile
Critical computed properties include a molecular weight of 222.24 g/mol, XLogP3-AA of -2.8 (indicating high hydrophilicity), and a topological polar surface area of 78.4 Ų . These parameters suggest moderate blood-brain barrier permeability and enhanced solubility in aqueous media, advantageous for oral drug formulations. Table 1 summarizes key physicochemical data derived from PubChem :
Table 1: Physicochemical Properties of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₄O₂ |
| Molecular Weight (g/mol) | 222.24 |
| XLogP3-AA | -2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 2 |
| Polar Surface Area | 78.4 Ų |
The compound’s low lipophilicity (XLogP3-AA = -2.8) and dual hydrogen bonding capacity align with trends observed in protease inhibitors and enzyme substrates .
Synthetic Methodologies and Optimization
Enzymatic Synthesis Pathways
Recent advances leverage imine reductase (IRED)-catalyzed intramolecular reductive amination for constructing chiral 1,4-diazepane derivatives. In one protocol, enantiocomplementary IREDs catalyze the asymmetric synthesis of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with >99% enantiomeric excess. While this method specifically targets benzooxazole derivatives, the enzymatic framework is adaptable to pyridazine systems through substrate engineering.
Medicinal Chemistry Optimization
Accelerated hit-to-lead campaigns combine computational simulations with high-throughput medicinal chemistry (HTMC). For SARS-CoV-2 main protease (Mpro) inhibitors, structure-based drug design optimized diazepane-containing hits by targeting the S1, S2, and S1′ pockets . Molecular dynamics simulations revealed that introducing a carboxylic acid group at the pyridazine 4-position enhances binding affinity through salt bridges with His163 and Glu166 residues . This strategy improved potency from 14 μM to 16 nM in lead compounds, demonstrating the scaffold’s tunability .
Table 2: Comparative Synthetic Approaches for Diazepane-Pyridazine Hybrids
| Method | Yield (%) | Enantioselectivity | Application |
|---|---|---|---|
| IRED-Catalyzed Amination | 65–78 | >99% ee | Chiral Diazepanes |
| HTMC Optimization | 82–90 | N/A | SARS-CoV-2 Mpro Inhibitors |
Pharmacological Applications and Mechanisms
Antimicrobial and Antiviral Activity
The diazepane-pyridazine scaffold exhibits broad-spectrum antimicrobial properties, with derivatives showing IC₅₀ values <10 μM against Gram-positive bacteria and Mycobacterium tuberculosis. Against SARS-CoV-2, the carboxylic acid group facilitates irreversible covalent binding to Mpro’s catalytic Cys145, disrupting viral replication . Comparative studies indicate a 100-fold potency increase over early-generation diazepane inhibitors when the carboxylic acid is retained at the 4-position .
Enzyme Modulation and Selectivity
Diazepane-containing compounds demonstrate selective inhibition of tyrosine kinases and calcium channels. Molecular docking studies suggest the pyridazine ring participates in π-cation interactions with kinase ATP-binding sites, while the diazepane’s flexibility accommodates conformational changes during enzyme activation. In inflammatory models, derivatives reduce IL-6 and TNF-α production by >50% at 1 μM concentrations, likely through NF-κB pathway modulation.
Computational Modeling and Structure-Activity Relationships
Machine Learning-Driven Design
Quantitative structure-activity relationship (QSAR) models trained on diazepane libraries predict that electron-withdrawing groups (e.g., carboxylic acids) at the pyridazine 4-position enhance target binding by 2.3–3.1 kcal/mol . Ensemble docking workflows incorporating molecular dynamics simulations identified optimal substituents for Mpro inhibition, reducing synthetic effort by 70% compared to traditional screening .
Thermodynamic Profiling
Isothermal titration calorimetry (ITC) measurements reveal favorable enthalpy changes (ΔH = -8.9 ± 0.7 kcal/mol) for Mpro binding, driven by hydrogen bonds between the carboxylic acid and protease active sites . Entropic penalties (TΔS = -4.2 kcal/mol) suggest rigidification of the diazepane ring upon target engagement, consistent with molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations .
Future Directions and Challenges
While 6-(1,4-diazepan-1-yl)pyridazine-4-carboxylic acid shows promise, key challenges remain. Metabolic stability studies indicate rapid glucuronidation of the carboxylic acid group in hepatocyte assays (t₁/₂ = 23 min) . Prodrug strategies employing ester prodrugs increased plasma exposure by 12-fold in murine models, suggesting a viable path for preclinical development . Additionally, fragment-based drug discovery could exploit the scaffold’s modularity to address underexplored targets like histone deacetylases and phosphodiesterases.
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